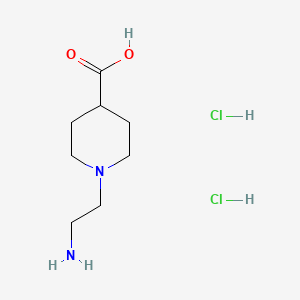

1-(2-Aminoethyl)piperidine-4-carboxylic acid;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Aminoethyl)piperidine-4-carboxylic acid;dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2O2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in various chemical and pharmaceutical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)piperidine-4-carboxylic acid;dihydrochloride typically involves the reaction of piperidine derivatives with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form .

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Aminoethyl)piperidine-4-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines and other reduced derivatives.

Substitution: The compound can undergo substitution reactions with various reagents to form new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted piperidine derivatives, amines, and oxides .

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

The compound has been investigated for its potential as a pharmacological agent. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Anticancer Agents

1-(2-Aminoethyl)piperidine-4-carboxylic acid; dihydrochloride has been utilized in the synthesis of analogs of anticancer agents. For instance, it serves as a precursor for compounds that inhibit cancer cell proliferation and invasion. Research indicates that derivatives of this compound can restore E-cadherin expression in colorectal carcinoma cells, which is crucial for maintaining epithelial integrity and preventing metastasis .

Neuropharmacology

The compound has shown promise as an inhibitor of botulinum neurotoxin serotype A light chain, which is critical for developing treatments against botulism . Additionally, it is being explored for its potential as a cannabinoid CB1 receptor antagonist, which may have implications in treating obesity and metabolic disorders .

The biological activity of 1-(2-Aminoethyl)piperidine-4-carboxylic acid; dihydrochloride is notable due to its ability to modulate various biochemical pathways.

Interaction with Biological Targets

Research has demonstrated that this compound interacts with multiple targets within the body, influencing pathways related to inflammation and cell death. For example, studies have shown that derivatives can prevent pyroptotic cell death by modulating inflammatory responses .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of piperidine derivatives, including 1-(2-Aminoethyl)piperidine-4-carboxylic acid; dihydrochloride. Compounds derived from this structure have exhibited activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Synthesis and Modification

The synthesis of 1-(2-Aminoethyl)piperidine-4-carboxylic acid; dihydrochloride can be achieved through various chemical methods, allowing for modifications that enhance its biological activity.

Synthetic Routes

Several synthetic pathways have been documented for producing this compound efficiently. These include the use of palladium-catalyzed reactions and other advanced synthetic techniques that facilitate the introduction of functional groups to improve pharmacological properties .

Derivative Development

The ability to modify the piperidine ring or introduce additional functional groups has led to the creation of numerous derivatives with enhanced efficacy against specific biological targets. For example, modifications have resulted in compounds that exhibit selective antagonism at serotonin receptors (5-HT6), further expanding their therapeutic potential .

Data Tables and Case Studies

To provide a clearer understanding of the applications and effectiveness of 1-(2-Aminoethyl)piperidine-4-carboxylic acid; dihydrochloride, the following tables summarize key findings from various studies:

Mecanismo De Acción

The mechanism of action of 1-(2-Aminoethyl)piperidine-4-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .

Comparación Con Compuestos Similares

1-(2-Aminoethyl)piperidine: A closely related compound with similar chemical properties.

Piperidine-4-carboxylic acid: Another derivative of piperidine with distinct applications.

Ethylenediamine derivatives: Compounds with similar functional groups and reactivity.

Uniqueness: 1-(2-Aminoethyl)piperidine-4-carboxylic acid;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications .

Actividad Biológica

1-(2-Aminoethyl)piperidine-4-carboxylic acid; dihydrochloride is a synthetic compound characterized by a piperidine ring, an aminoethyl group, and a carboxylic acid moiety. Its chemical formula is C10H22Cl2N2O2, indicating the presence of two chloride ions in its dihydrochloride form. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer therapy, neuroprotection, and antimicrobial activity.

Chemical Structure and Properties

The structure of 1-(2-Aminoethyl)piperidine-4-carboxylic acid; dihydrochloride can be depicted as follows:

Functional Groups:

- Piperidine Ring : Provides structural stability and biological activity.

- Aminoethyl Group : Enhances interaction with biological targets.

- Carboxylic Acid Moiety : Contributes to solubility and reactivity.

Anticancer Properties

Research indicates that 1-(2-Aminoethyl)piperidine-4-carboxylic acid; dihydrochloride exhibits significant anticancer activity. In a study involving FaDu hypopharyngeal tumor cells, the compound demonstrated cytotoxicity and induced apoptosis more effectively than the reference drug bleomycin . The mechanism of action may involve the compound's ability to interact with specific cellular pathways, potentially leading to cell cycle arrest and apoptosis.

Neuroprotective Effects

The compound has shown promise as a neuroprotective agent. It acts as an antagonist of N-methyl-D-aspartate (NMDA) receptors, which are implicated in excitotoxicity associated with neurodegenerative diseases. Studies have reported that derivatives of piperidine compounds can protect against NMDA-induced lethality in animal models, suggesting that 1-(2-Aminoethyl)piperidine-4-carboxylic acid; dihydrochloride may possess similar protective qualities .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

The biological activity of 1-(2-Aminoethyl)piperidine-4-carboxylic acid; dihydrochloride can be attributed to its ability to modulate enzyme activities and receptor interactions:

- Receptor Binding : The compound may act as a ligand for various receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : It may inhibit enzymes involved in neurotransmission and other metabolic processes, contributing to its neuroprotective and anticancer effects .

Comparative Analysis with Analogues

A comparison of 1-(2-Aminoethyl)piperidine-4-carboxylic acid; dihydrochloride with similar compounds reveals variations in biological activity based on structural differences:

| Compound Name | Molecular Formula | Notable Activities |

|---|---|---|

| 1-(2-Dimethylaminoethyl)piperidine-4-carboxylic acid; dihydrochloride | C10H22Cl2N2O2 | Enhanced lipophilicity |

| 4-Amino-1-benzyl-piperidine-4-carboxylic acid; dihydrochloride | C12H18Cl2N2O2 | Distinct anticancer potential |

| 1-(2-Aminoethyl)-piperidine-4-carboxylic acid pentadecylamide; dihydrochloride | C23H47N3O | Improved membrane permeability |

These analogues illustrate how modifications in side chains or functional groups can significantly influence biological activities and chemical properties.

Case Studies

Several case studies have highlighted the potential applications of 1-(2-Aminoethyl)piperidine-4-carboxylic acid; dihydrochloride:

- Cancer Therapy : In preclinical models, the compound exhibited promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.

- Neuroprotection : Animal studies demonstrated that the compound could mitigate neuronal damage induced by excitotoxic agents, suggesting its potential use in treating neurodegenerative disorders.

- Antimicrobial Applications : Laboratory tests confirmed that the compound effectively inhibited the growth of several pathogenic bacteria, indicating its potential as an antimicrobial agent.

Propiedades

IUPAC Name |

1-(2-aminoethyl)piperidine-4-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.2ClH/c9-3-6-10-4-1-7(2-5-10)8(11)12;;/h7H,1-6,9H2,(H,11,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZOQGLYVRCFGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.